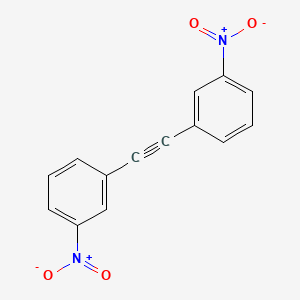
1,2-Bis(3-nitrophenyl)acetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-nitrophenyl)acetylene is an organic compound with the molecular formula C14H8N2O4 It is characterized by the presence of two nitrophenyl groups attached to an acetylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-nitrophenyl)acetylene can be synthesized through a variety of methods. One common approach involves the coupling of 3-nitrophenylacetylene with a suitable halogenated derivative under palladium-catalyzed conditions. The reaction typically requires a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-nitrophenyl)acetylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The acetylene moiety can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Coupling Reactions: Palladium catalysts, bases like triethylamine, solvents like DMF.
Major Products
Reduction: 1,2-Bis(3-aminophenyl)acetylene.
Substitution: Various substituted nitrophenyl derivatives.
Coupling: Complex acetylene-linked aromatic compounds.
Scientific Research Applications
1,2-Bis(3-nitrophenyl)acetylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and catalysis.
Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their biological activity and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-nitrophenyl)acetylene depends on the specific reaction or application. In catalytic processes, the acetylene moiety can coordinate with metal catalysts, facilitating various coupling reactions. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-nitrophenyl)acetylene: Similar structure but with nitro groups in the para position.
1,2-Bis(2-nitrophenyl)acetylene: Nitro groups in the ortho position.
1,2-Diphenylacetylene: Lacks nitro groups, leading to different reactivity and applications.
Uniqueness
1,2-Bis(3-nitrophenyl)acetylene is unique due to the specific positioning of the nitro groups, which influences its electronic properties and reactivity
Properties
CAS No. |
2765-15-3 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
1-nitro-3-[2-(3-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-6,9-10H |
InChI Key |
ILLZNTMRBXEUMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















